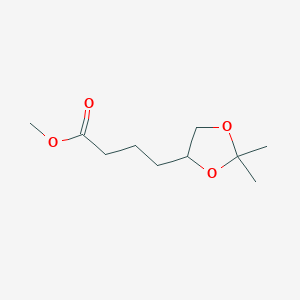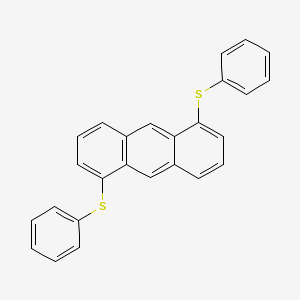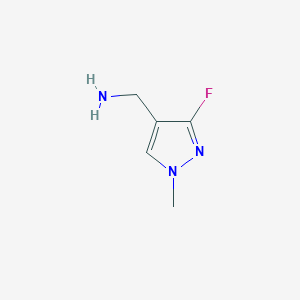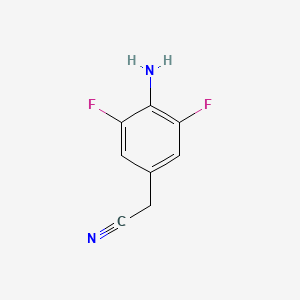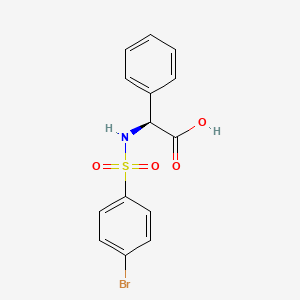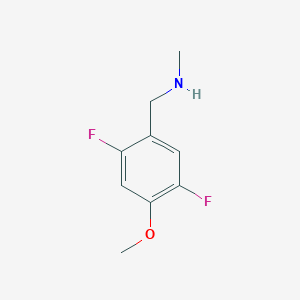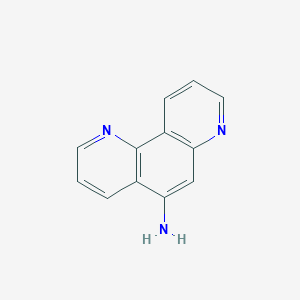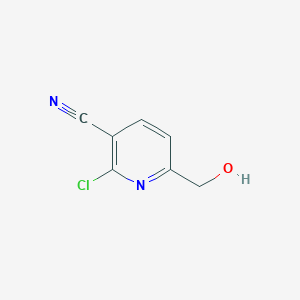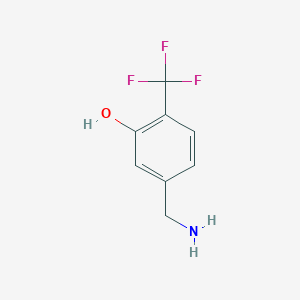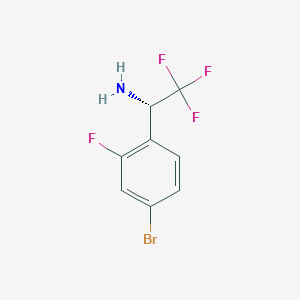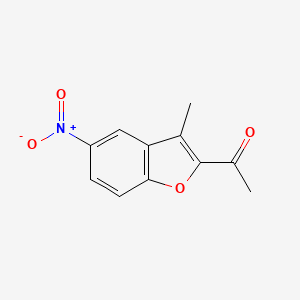
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a methyl group in the benzofuran ring enhances its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
The synthesis of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone typically involves the nitration of benzofuran derivatives followed by specific functional group modifications. One common method includes the radical nitration and annulation starting from 2-(alkyn-1-yl)phenols . The reaction is catalyzed by silver(I) and involves tert-butyl nitrite as the nitrating agent. This method yields moderate to high amounts of the desired product.
Análisis De Reacciones Químicas
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amino derivatives and substituted benzofurans.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its antibacterial and anti-tumor activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The biological activities of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone are primarily attributed to its ability to interact with cellular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . The compound’s mechanism of action involves the generation of reactive oxygen species and the inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(5-Nitro-1-benzofuran-2-yl)ethanone: Similar structure but lacks the methyl group, which affects its reactivity and biological activity.
3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the nitro group, resulting in different chemical properties and applications.
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
1-(3-methyl-5-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO4/c1-6-9-5-8(12(14)15)3-4-10(9)16-11(6)7(2)13/h3-5H,1-2H3 |
Clave InChI |
NQZJBSCHUIIAHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
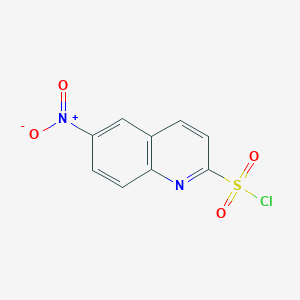
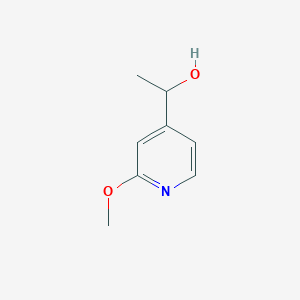
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
